
N-エチルペンチロンクロライド
説明
N-エチルペンチロン (塩酸塩) は、合成カチン系化合物であり、興奮剤です。化学的には、1-(1,3-ベンゾジオキソール-5-イル)-2-(エチルアミノ)ペンタン-1-オン塩酸塩として知られています。この化合物はフェネチルアミン類に属し、他の置換カチン系化合物と構造的に類似しています。 N-エチルペンチロン (塩酸塩) は、いくつかの国で新しいデザイナードラッグとして報告されており、米国ではスケジュールI化合物として規制されています .
科学的研究の応用
N-ethyl Pentylone (hydrochloride) is primarily used in scientific research and forensic applications. It serves as an analytical reference material for the identification and quantification of synthetic cathinones in biological samples. Researchers study its pharmacological effects, toxicology, and potential for abuse to better understand its impact on human health and to develop detection methods for forensic investigations .
作用機序
N-エチルペンチロン (塩酸塩) は、ドーパミン、セロトニン、ノルエピネフリンなど、モノアミン神経伝達物質の再取り込みを阻害することによって効果を発揮します。この阻害は、シナプス間隙におけるこれらの神経伝達物質の濃度を増加させ、中枢神経系の刺激を強化します。 この化合物は、さまざまな親和性でトランスポーターに結合し、その興奮剤特性に寄与しています .
類似の化合物との比較
類似の化合物
N-エチルペンチロン (塩酸塩) は、次のような他の置換カチン系化合物と構造的および薬理学的に類似しています。
- ペンチロン
- エチロン
- メチロン
- ブチロン
- N,N-ジメチルペンチロン
独自性
N-エチルペンチロン (塩酸塩) をそのアナログと区別するのは、その特定の置換パターンとエチルアミノ基の存在です。この構造的な変異は、その効力、薬物動態、および中枢神経系への全体的な影響に影響を与えます。 さらに、セロトニン再取り込みの阻害に対するそのより高い効力は、いくつかのアナログと比較して、このクラスでユニークなものになっています .
生化学分析
Biochemical Properties
N-Ethylpentylone hydrochloride primarily acts as a mixed norepinephrine reuptake inhibitor and dopamine reuptake inhibitor . It binds to transporters with IC 50 values of 37 nM (dopamine transporter), 105 nM (norepinephrine transporter), and 383 nM (serotonin transporter) . The methylenedioxy ring-substitution provides a higher potency at inhibiting serotonin reuptake than its analogue N-ethylpentedrone .
Cellular Effects
N-Ethylpentylone hydrochloride inhibits the uptake of the monoamine neurotransmitters dopamine, serotonin, and norepinephrine, increasing the concentrations of these monoamines in the synaptic cleft . This leads to an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .
Molecular Mechanism
The molecular mechanism of N-Ethylpentylone hydrochloride involves binding to transporters, inhibiting the reuptake of monoamine neurotransmitters . This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to the observed stimulant effects .
Temporal Effects in Laboratory Settings
In laboratory studies, repeated exposure to N-Ethylpentylone hydrochloride induced hyperthermia, anorexia, and rewarding effects . During withdrawal after repeated administration, depression-like symptoms, hyperlocomotion, and a decrease of social exploration were observed .
Dosage Effects in Animal Models
In animal models, the effects of N-Ethylpentylone hydrochloride vary with different dosages . Acute intraperitoneal administration induced an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .
Metabolic Pathways
The metabolic pathways of N-Ethylpentylone hydrochloride involve the reduction of the beta-ketone to an alcohol, resulting in the most prominent metabolite found in authentic specimens . This unique metabolite is an appropriate biomarker to determine N-Ethylpentylone hydrochloride ingestion .
Transport and Distribution
N-Ethylpentylone hydrochloride shows good affinity and efficiency to substitute ethidium bromide from the ethidium bromide-DNA complex via intercalation mode . This suggests that N-Ethylpentylone hydrochloride could be efficiently transported and distributed through the blood and cells .
Subcellular Localization
Given its interactions with monoamine transporters, it is likely to be localized in the synaptic cleft where these transporters are present .
準備方法
合成経路と反応条件
N-エチルペンチロン (塩酸塩) の合成は、通常、1,3-ベンゾジオキソールと2-ブロモペンタノンの反応、続いてエチルアミノ基の導入を含みます。反応条件には、エタノールやメタノールなどの溶媒と、炭酸ナトリウムや炭酸カリウムなどの触媒の使用が含まれることがよくあります。 最終生成物は、その後、塩酸の添加によって塩酸塩の形に変換されます .
工業的生産方法
一般的なアプローチには、ラボでの合成プロセスをスケールアップし、規制基準を満たすために適切な取り扱いと安全対策を確保することが含まれます .
化学反応の分析
反応の種類
N-エチルペンチロン (塩酸塩) は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンやカルボン酸を形成するように酸化することができます。
還元: 還元反応によって、ケトン基をアルコールに変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。 反応条件には、通常、目的の変換を確実に行うために、制御された温度とpHレベルが含まれます .
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される場合がありますが、還元によってアルコールが生成される場合があります。 置換反応は、さまざまなアミン誘導体を生成する可能性があります .
科学研究の応用
N-エチルペンチロン (塩酸塩) は、主に科学研究と法科学の応用で使用されます。これは、生物学的サンプル中の合成カチン系化合物の同定と定量のための分析用標準物質として役立ちます。 研究者は、その薬理学的効果、毒性学、および乱用可能性を研究して、その人間の健康への影響をよりよく理解し、法科学調査のための検出方法を開発しています .
類似化合物との比較
Similar Compounds
N-ethyl Pentylone (hydrochloride) is structurally and pharmacologically similar to other substituted cathinones, such as:
Uniqueness
What sets N-ethyl Pentylone (hydrochloride) apart from its analogs is its specific substitution pattern and the presence of the ethylamino group. This structural variation influences its potency, pharmacokinetics, and overall effects on the central nervous system. Additionally, its higher potency at inhibiting serotonin reuptake compared to some analogs makes it unique in its class .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGINCOKQDLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336464 | |
| Record name | N-Ethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-02-9 | |
| Record name | 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17763-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylpentylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYLPENTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


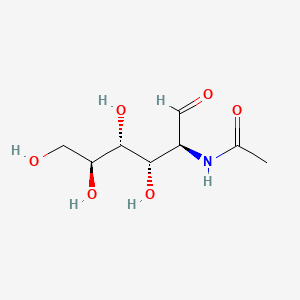
![3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B593051.png)
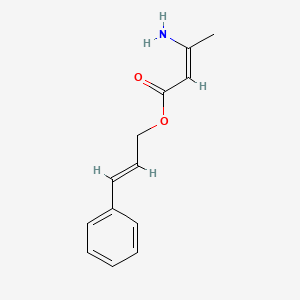

![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride](/img/structure/B593056.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)
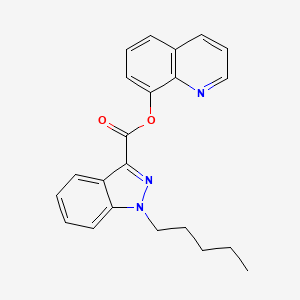
![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)
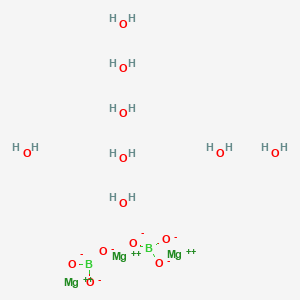
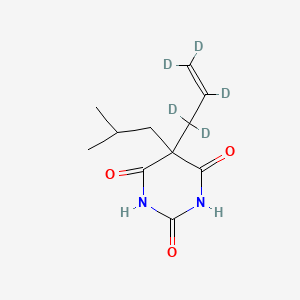
![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)



